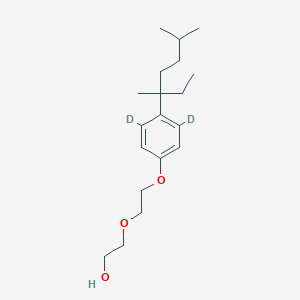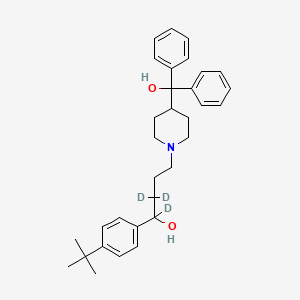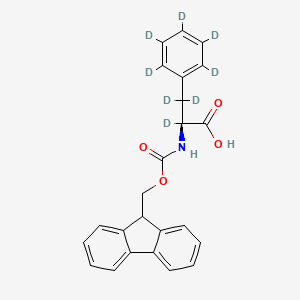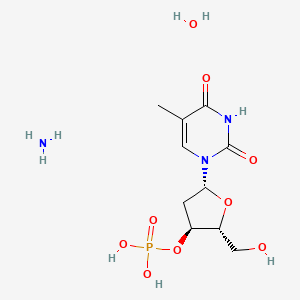
Decyloxy(2-(trimethylammonio)ethoxy)phosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyloxy(2-(trimethylammonio)ethoxy)phosphinic acid is a specialized organophosphorus compound known for its unique chemical structure and versatile applications. This compound features a decyloxy group, a trimethylammonio group, and a phosphinic acid moiety, making it a valuable molecule in various scientific and industrial fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of decyloxy(2-(trimethylammonio)ethoxy)phosphinic acid typically involves the following steps:
Alkylation: The initial step involves the alkylation of a suitable phosphinic acid derivative with a decyloxy group. This can be achieved using decyl bromide in the presence of a base such as sodium hydride.
Quaternization: The next step is the quaternization of the intermediate with trimethylamine to introduce the trimethylammonio group. This reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions.
Hydrolysis: Finally, the product is hydrolyzed to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and improved safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the decyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous medium at room temperature.
Reduction: Sodium borohydride in ethanol under reflux conditions.
Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products:
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of azido-phosphinic acid derivatives.
Aplicaciones Científicas De Investigación
Decyloxy(2-(trimethylammonio)ethoxy)phosphinic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and as a probe for phospholipid interactions.
Medicine: Investigated for its potential as a drug delivery agent and in the development of novel therapeutics.
Industry: Utilized in the formulation of surfactants and as an additive in lubricants.
Mecanismo De Acción
The mechanism by which decyloxy(2-(trimethylammonio)ethoxy)phosphinic acid exerts its effects involves its interaction with molecular targets such as enzymes and cell membranes. The trimethylammonio group facilitates binding to negatively charged sites, while the phosphinic acid moiety can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate enzyme activity and alter membrane properties, leading to various biological effects.
Comparación Con Compuestos Similares
Bis(2-ethylhexyl)phosphinic acid: Known for its use in extraction processes and as a plasticizer.
Methacryloyloxymethyl phosphonate: Utilized in polymer chemistry and as a monomer in the synthesis of functional polymers.
Uniqueness: Decyloxy(2-(trimethylammonio)ethoxy)phosphinic acid stands out due to its unique combination of a long alkyl chain, a quaternary ammonium group, and a phosphinic acid moiety. This combination imparts distinct physicochemical properties, making it particularly useful in applications requiring amphiphilic molecules with specific binding capabilities.
Propiedades
Fórmula molecular |
C15H35NO4P+ |
|---|---|
Peso molecular |
324.42 g/mol |
Nombre IUPAC |
2-[decoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C15H34NO4P/c1-5-6-7-8-9-10-11-12-14-19-21(17,18)20-15-13-16(2,3)4/h5-15H2,1-4H3/p+1 |
Clave InChI |
VVVDGSCGBGBGFN-UHFFFAOYSA-O |
SMILES canónico |
CCCCCCCCCCOP(=O)(O)OCC[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide](/img/structure/B12057843.png)
![5-[(2,4-dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12057850.png)
![sodium;2-[N-(carboxymethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B12057854.png)
![ethyl 2-[(4-morpholinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1H-benzimidazole-1-carboxylate](/img/structure/B12057857.png)






![D-[3-2H]Glucose](/img/structure/B12057919.png)


